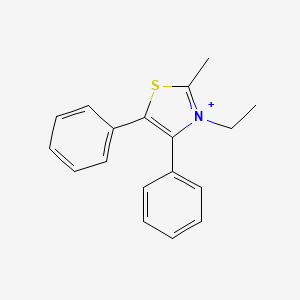

3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium

Description

Properties

CAS No. |

119953-89-8 |

|---|---|

Molecular Formula |

C18H18NS+ |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium |

InChI |

InChI=1S/C18H18NS/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3/q+1 |

InChI Key |

AOPAXABZDNKENE-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Thermodynamic Stability of Thiazolium vs. Triazolium Carbenes: Mechanistic Insights and Catalytic Implications

As N-Heterocyclic Carbenes (NHCs) have evolved from laboratory curiosities to indispensable tools in organocatalysis and transition-metal chemistry, understanding their fundamental thermodynamic properties has become critical for rational catalyst design. The substitution of a single heteroatom within the azolium core—specifically, transitioning from a sulfur atom in thiazoliums to a nitrogen atom in triazoliums—triggers a profound divergence in carbene stability, dimerization kinetics, and catalytic reactivity.

This technical guide dissects the causality behind the thermodynamic stability of thiazolium versus triazolium carbenes, providing field-proven insights and self-validating experimental protocols for researchers and drug development professionals.

The Causality of Thermodynamic Stability: Electronic and Steric Factors

The ground state of an NHC is typically a singlet, characterized by a filled in-plane

Triazolium Carbenes: The Power of 2p-2p Overlap

Triazolium carbenes contain three nitrogen atoms within the heterocycle. Nitrogen, being highly electronegative, exerts a strong inductive (

Thiazolium Carbenes: The Limitation of 3p-2p Overlap

Thiazolium carbenes replace one adjacent nitrogen with a sulfur atom. Sulfur is a third-row element with larger, more diffuse 3p orbitals. The orbital overlap between sulfur's 3p lone pair and the carbon's 2p empty orbital is remarkably poor[3]. Consequently, the

Logical relationship of thermodynamic stability factors in thiazolium and triazolium carbenes.

Quantitative Basicity: pKa Metrics

Thermodynamic stability is inversely correlated with the acidity (pKa) of the precursor azolium salt. A lower pKa indicates a more stable resulting carbene, as the conjugate base is thermodynamically favored.

4 demonstrate that triazolium salts are highly acidic, with pKa values ranging from 12.08 to 15.5[4]. In contrast, thiazolium salts exhibit higher pKa values (typically ~16–19 in aqueous/DMSO mixtures), reflecting the lower thermodynamic stability of the free thiazolium carbene[5].

Table 1: Quantitative Comparison of Carbene Precursors

| Carbene Precursor | Heteroatoms | Typical pKa (DMSO/H₂O) | Dimerization Tendency | Free Carbene Isolability |

| Imidazolium | N, N | 20.0 - 24.0 | Low | High (Readily Isolable) |

| Triazolium | N, N, N | 12.0 - 16.0 | Very Low | High (Isolable) |

| Thiazolium | N, S | 16.0 - 19.0 | High (Wanzlick Eq.) | Low (Transient/Dimerizes) |

The Wanzlick Equilibrium and Catalytic Implications

Dimerization Kinetics

Because thiazolium carbenes lack sufficient thermodynamic stabilization from the sulfur atom, the unquenched electrophilic p-orbital drives a non-least-motion dimerization to form electron-rich olefins—a process governed by the Wanzlick equilibrium[3]. Conversely, triazolium carbenes are thermodynamically stable enough to resist dimerization, allowing them to exist as stable monomers[6].

The Breslow Intermediate

The divergent stability of these carbenes directly impacts their behavior in organocatalysis, particularly in the formation of the Breslow intermediate (an enaminol-like species)[7].

-

Thiazolium Carbenes: Their relative instability makes them highly nucleophilic and reactive. They rapidly attack aldehydes to form transient Breslow intermediates, making them the classic, highly active catalysts for Stetter reactions and Benzoin condensations[2].

-

Triazolium Carbenes: Because the free carbene is highly stable, the thermodynamic driving force to attack an aldehyde is lower. However, once formed, the resulting Breslow intermediate is highly structured and stable, which is why chiral triazoliums are the premier choice for highly enantioselective asymmetric transformations[8].

Self-Validating Experimental Methodologies

To rigorously study these carbenes, robust analytical protocols are required. Below are field-proven methodologies designed with built-in validation mechanisms.

Protocol A: Determination of Azolium pKa via the Overlapping Indicator Method

Causality: Direct measurement of absolute pKa in non-aqueous solvents (like DMSO) is prone to error due to glass electrode fluctuations. The overlapping indicator method uses UV-Vis spectroscopy to measure the relative equilibrium between the azolium salt and an indicator dye of known pKa, ensuring high thermodynamic precision[9].

Step-by-Step Workflow:

-

Preparation: Dry the azolium salt (thiazolium or triazolium) and the selected indicator (e.g., a substituted fluorene or phenol with a pKa within 1 unit of the expected azolium pKa) under high vacuum.

-

Solvation: Dissolve equimolar amounts of the azolium salt and the indicator in anhydrous, deoxygenated DMSO under an argon atmosphere.

-

Titration: Gradually add a standardized solution of a strong base (e.g., dimsyl potassium in DMSO) in 0.1 equivalent aliquots.

-

Monitoring: Record the UV-Vis spectrum after each addition, monitoring the absorbance of the deprotonated indicator.

-

System Validation (Crucial): Analyze the spectral overlay for sharp isosbestic points . The presence of an isosbestic point is the self-validating proof that only a simple acid-base equilibrium is occurring, ruling out carbene degradation or side reactions.

-

Calculation: Calculate the equilibrium constant (

) from the absorbance ratios, and derive the azolium pKa using the known indicator pKa.

Step-by-step experimental workflow for determining NHC precursor pKa via indicator method.

Protocol B: Trapping and Redox Characterization of Thiazolium Dimers

Causality: Because free thiazolium carbenes are transient and rapidly dimerize, their thermodynamic properties must often be inferred by trapping them as electron-rich olefins[10].

Step-by-Step Workflow:

-

Deprotonation: Suspend the thiazolium salt in anhydrous THF. Add 1.1 equivalents of Potassium hexamethyldisilazide (KHMDS) at -78 °C.

-

Dimerization: Allow the reaction to slowly warm to room temperature. The transient carbene will undergo Wanzlick dimerization.

-

Isolation: Filter the resulting suspension through Celite under an inert atmosphere and crystallize the electron-rich olefin dimer from a benzene/hexane mixture.

-

System Validation (Crucial): Subject the isolated dimer to Cyclic Voltammetry (CV) in acetonitrile. A completely reversible oxidation wave validates the structural integrity of the dimer and confirms it acts as a well-behaved electron donor, confirming successful trapping without irreversible decomposition[10].

References[5] Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC. Link[4] An Acidity Scale of Triazolium-Based NHC Precursors in DMSO. ResearchGate. Link[2] Carbene Catalysts. SciSpace. Link[8] Unprecedented Reactivity of N-Heterocyclic Carbenes toward DMAD and Aldehydes Leading to Novel Multicomponent Reactions. Organic Letters - ACS Publications. Link[1] N-Heterocyclic Carbenes (NHCs): An Introduction. IntechOpen. Link[7] Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Semantic Scholar. Link[9] Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. IntechOpen. Link[10] On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. ACS Organic & Inorganic Au. Link[3] Dimerization mechanisms of heterocyclic carbenes. ResearchGate. Link[6] Wanzlick's equilibrium in tri- and tetraaminoolefins. Organic Chemistry Frontiers (RSC Publishing). Link

Sources

- 1. N-Heterocyclic Carbenes (NHCs): An Introduction | IntechOpen [intechopen.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wanzlick's equilibrium in tri- and tetraaminoolefins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01320C [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis | IntechOpen [intechopen.com]

- 10. pubs.acs.org [pubs.acs.org]

The Dual Nature of Diphenyl Thiazolium Derivatives: Applications in Viability Assays and Intrinsic Cellular Toxicity

Executive Summary

In the realm of cell biology and drug development, "diphenyl thiazolium derivatives" predominantly refer to a specialized class of tetrazolium salts containing a thiazolyl moiety. The most ubiquitous member of this family is MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]. For decades, these compounds have served as the gold standard for quantifying biological activity, cell proliferation, and cytotoxicity[2].

However, the application of these derivatives presents a paradoxical challenge: the very reagents used to measure cell health possess intrinsic cellular toxicity[3]. This in-depth technical guide explores the mechanistic foundations of thiazolium-based assays, the biological "observer effect" caused by their innate toxicity, and the structural evolution of second-generation derivatives designed to mitigate these confounding variables.

Mechanistic Foundations of Biological Activity Detection

The utility of diphenyl thiazolium derivatives relies on their ability to act as artificial electron acceptors. In metabolically active cells, the tetrazolium ring is cleaved and reduced to form a highly conjugated, brightly colored formazan product[1].

This reduction is primarily driven by the co-enzymes NADH and NADPH , facilitated by oxidoreductase enzymes (such as succinate dehydrogenase) located within the mitochondria, endoplasmic reticulum, and plasma membrane,[2]. Because dead or senescent cells rapidly lose their ability to generate NADH, the rate of formazan production is directly proportional to the number of viable, metabolically active cells[4].

Biochemical reduction of thiazolium salts to formazan via cellular dehydrogenases.

The "Observer Effect": Intrinsic Toxicity of Thiazolium Derivatives

While MTT is highly effective for endpoint assays, it induces significant cellular stress during the incubation period. This intrinsic toxicity manifests through two primary mechanisms[3]:

-

Metabolic Hijacking (NADH Depletion): MTT is a positively charged, lipophilic molecule that easily penetrates the cell membrane[1]. Once inside, it acts as an electron sink. By diverting NADH away from critical cellular functions (like oxidative phosphorylation and ATP synthesis) to reduce the thiazolium salt, the cell experiences acute energy depletion and oxidative stress[3].

-

Formazan Crystal Toxicity: Unlike the parent thiazolium salt, the resulting MTT formazan is highly hydrophobic and water-insoluble[1]. It precipitates inside the cell, forming sharp, needle-like crystals. These crystals physically puncture organelle membranes (particularly the ER and mitochondria) and disrupt the cellular architecture, frequently triggering apoptosis before the assay is even completed[3].

Mechanisms of intrinsic cellular toxicity induced by intracellular formazan crystallization.

Structural Evolution: Mitigating Toxicity

To circumvent the cytotoxicity of MTT, medicinal chemists developed second-generation sulfonated tetrazolium/thiazolium derivatives, such as MTS , XTT , and WST-8 [2].

By appending negatively charged sulfonate groups to the phenyl rings, these newer derivatives become highly water-soluble and largely cell-impermeable[2]. Because they cannot easily enter the cell, they rely on intermediate electron acceptors (e.g., PMS or 1-methoxy PMS)[4]. The electron mediator enters the cell, acquires electrons from NADH, and shuttles them back across the plasma membrane to reduce the extracellular thiazolium salt[1]. This completely eliminates intracellular crystal formation and allows for continuous, real-time kinetic monitoring of cell viability without killing the cells[2].

Table 1: Physicochemical and Biological Properties of Key Derivatives

| Derivative | Net Charge | Cell Permeability | Formazan Solubility | Electron Mediator Required | Intrinsic Toxicity Profile |

| MTT | Positive | High | Insoluble | No | High (Intracellular crystal formation) |

| MTS | Negative | Low | Soluble | Yes (PMS) | Moderate |

| XTT | Negative | Low | Soluble | Yes (PMS) | Moderate |

| WST-8 | Negative | Low | Highly Soluble | Yes (1-methoxy PMS) | Low (Extracellular reduction) |

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, assays utilizing diphenyl thiazolium derivatives must be designed as self-validating systems. This requires strict controls to account for background reduction and media interference.

Protocol A: High-Fidelity MTT Cytotoxicity Assay

Use case: Endpoint determination of potent cytotoxic drugs where multiplexing is not required.

-

Cell Seeding & Treatment: Seed cells in a 96-well plate (e.g.,

cells/well). Include the following controls:-

Negative Control: Vehicle only (establishes 100% baseline viability).

-

Positive Control: A known cytotoxic agent (e.g., 10% DMSO or Triton X-100) to ensure the assay detects cell death.

-

Blank Control: Media + MTT reagent, but no cells (validates that the drug/media does not spontaneously reduce MTT).

-

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2–4 hours at 37°C.

-

Causality: The incubation time must be optimized per cell line; over-incubation exacerbates the intrinsic toxicity of the accumulating formazan crystals, skewing the linear range of the assay[3].

-

-

Media Removal (Critical Step): Carefully aspirate the culture media without disturbing the purple crystals at the bottom of the well.

-

Causality: Removing the media prevents serum proteins from precipitating when the organic solvent is added, which would cause light scattering and artificially inflate absorbance readings[3]. It also removes Phenol Red, a pH indicator that interferes with the spectrophotometric reading.

-

-

Solubilization: Add 100 µL of pure, anhydrous DMSO (or acidified isopropanol) to dissolve the crystals. Agitate on a plate shaker for 15 minutes.

-

Quantification: Measure absorbance at 570 nm.

Protocol B: WST-8 (CCK-8) Proliferation Assay

Use case: Time-course studies or when downstream multiplexing (e.g., RNA extraction) is required on the same cell population.

-

Preparation: Seed and treat cells identically to Protocol A.

-

Reagent Addition: Add 10 µL of WST-8/1-methoxy PMS solution directly to the 100 µL of culture media.

-

Causality: Because WST-8 formazan is highly water-soluble and non-toxic, there is no need to remove the media or lyse the cells[4].

-

-

Incubation & Kinetic Reading: Incubate at 37°C. Read the absorbance at 460 nm at multiple time points (e.g., 1h, 2h, 4h).

-

Causality: WST-8 can directly interact with reducing agents commonly found in culture media (like Dithiothreitol (DTT) or

-mercaptoethanol)[4]. Reading the Blank Control (media + reagent, no cells) at every time point and subtracting this background is absolutely mandatory to prevent false-positive viability signals[4].

-

References

-

[3] Is Your MTT Assay Really the Best Choice? Promega Corporation.[Link]

-

[4] An Absorbance-based Cytotoxicity Assay using High Absorptivity, Water‑soluble Tetrazolium Salts. Agilent.[Link]

-

[2] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. SciSpace.[Link]

Sources

3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium CAS number and identifiers

An In-Depth Technical Guide to 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium: Synthesis, Properties, and Applications

Introduction

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmacologically active compounds and natural products, including the essential vitamin B1 (thiamine).[1][2] When the nitrogen atom of the thiazole ring is quaternized, a 1,3-thiazolium salt is formed. These salts are not merely stable intermediates but are pivotal in modern organic synthesis and medicinal chemistry. They are the precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts that have revolutionized many chemical transformations.[3][4] Furthermore, the thiazolium moiety itself is a key structural feature in several therapeutic agents.[2][5]

This guide provides a comprehensive technical overview of the specific, yet not widely cataloged, compound This compound . While a dedicated CAS number for this exact molecule is not readily found in major chemical databases, this document will elucidate its probable synthesis, chemical properties, and potential applications by drawing upon established principles of thiazole and thiazolium salt chemistry, supported by data from closely related, well-documented analogs. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to work with this and similar compounds.

Chemical Identifiers and Structurally Related Analogs

Given the absence of a specific CAS number for the target compound, it is instructive to consider the identifiers of its constituent parts and closely related analogs. This provides a validated frame of reference for its structural and chemical identity.

| Compound Name | Structure | CAS Number | Molecular Formula | Notes |

| 2-Methyl-4,5-diphenyl-1,3-thiazole |  | 3353-79-1 | C₁₆H₁₃NS | The direct precursor to the target compound. |

| 3-Ethyl-4,5-diphenyl-2-(2-phenylamino-vinyl)-thiazol-3-ium, toluene-4-sulfonate | Chemical structure not readily available in public databases. | 291300-89-5 | C₃₂H₃₀N₂O₃S₂ | A more complex 3-ethyl-4,5-diphenylthiazolium salt. |

| Thiamine (Vitamin B1) |  | 59-43-8 | C₁₂H₁₇N₄OS⁺ | A biologically crucial thiazolium salt.[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached as a two-step process: first, the construction of the thiazole ring system, followed by the quaternization of the ring nitrogen.

Step 1: Hantzsch Thiazole Synthesis of 2-Methyl-4,5-diphenyl-1,3-thiazole

The most direct and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[1][7] For the synthesis of the precursor, 2-methyl-4,5-diphenyl-1,3-thiazole, the logical starting materials are 2-bromo-1,2-diphenylethan-1-one (α-bromodeoxybenzoin) and thioacetamide.

The causality behind this choice is rooted in the established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]

- 4. thieme-connect.com [thieme-connect.com]

- 5. books.rsc.org [books.rsc.org]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

literature review of thiazolium-derived organocatalysts

Title: Thiazolium-Derived Organocatalysts: Mechanistic Architectures & Synthetic Utility Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

Thiazolium-derived organocatalysts represent the genesis of N-Heterocyclic Carbene (NHC) chemistry, originating from the biomimetic study of Thiamine (Vitamin B1).[1] Unlike transition metal catalysis, which often relies on d-orbital interactions, thiazolium organocatalysis exploits the Umpolung (polarity reversal) of carbonyl substrates. This whitepaper provides a technical analysis of thiazolium scaffolds, distinguishing their unique reactivity profiles from the now-ubiquitous imidazolium and triazolium analogs. We focus on the mechanistic causality of the Breslow intermediate, provide a self-validating protocol for the Stetter reaction, and evaluate the strategic application of these catalysts in constructing complex pharmaceutical scaffolds.

Mechanistic Foundations: The Breslow Intermediate

The core of thiazolium catalysis is the generation of a nucleophilic carbene species that attacks an electrophilic aldehyde.[2] This attack inverts the electronic character of the carbonyl carbon from electrophilic to nucleophilic—a phenomenon termed Umpolung.

The Causality of Polarity Reversal:

-

Deprotonation: Treatment of the thiazolium salt with a base removes the C2 proton (pKa ~ 17-19), generating the free carbene (ylide).

-

Nucleophilic Attack: The carbene attacks the aldehyde carbonyl, forming a tetrahedral alkoxide.

-

Proton Transfer (The Critical Step): A rapid proton transfer occurs, generating the Breslow Intermediate (enaminol). This species is the nucleophilic acyl anion equivalent.

-

Product Formation: The Breslow intermediate attacks an electrophile (another aldehyde in Benzoin; a Michael acceptor in Stetter).

-

Turnover: The catalyst is eliminated and regenerated.

Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle for a Stetter reaction, highlighting the critical Breslow intermediate.

Figure 1: The Thiazolium Catalytic Cycle illustrating the formation of the Breslow Intermediate and the Stetter reaction pathway.

Structural Evolution: Thiamine to Modern Scaffolds

While triazolium salts are often preferred for asymmetric catalysis due to their modularity, thiazolium salts remain superior for specific transformations, particularly intermolecular Stetter reactions involving aliphatic aldehydes.

| Catalyst Class | Representative Structure | Key Features | Primary Utility |

| Thiamine (Vitamin B1) | Pyrimidine-linked thiazolium | The biological origin; requires pyrophosphate in vivo. | Biomimetic studies; aqueous benzoin condensations. |

| Simple Thiazolium | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium | Robust, inexpensive, mimics thiamine's active site. | Standard Stetter reactions ; Benzoin condensation of simple aromatics. |

| Bicyclic Thiazolium | Pyrrolo[2,1-b]thiazolium | Rigid backbone; increased stability towards oxidation. | Asymmetric catalysis; kinetic resolution. |

| Triazolium (Comparison) | 1,2,4-Triazolium salts | Higher stability; highly tunable chiral environment. | Asymmetric Benzoin; reactions requiring higher oxidative stability. |

Technical Insight: Thiazolium carbenes are generally less stable than their triazolium counterparts but are more nucleophilic. This makes them excellent for initiating reactions with less reactive aliphatic aldehydes, where triazoliums might struggle to form the initial adduct.

Detailed Protocol: Intermolecular Stetter Reaction

This protocol describes the synthesis of a 1,4-diketone via the Stetter reaction.[3] It is designed to be a "self-validating" system: the color changes and solubility shifts serve as visual indicators of reaction progress.

Reaction: Benzaldehyde + Chalcone

Reagents & Setup

-

Benzaldehyde: 10 mmol (Freshly distilled to remove benzoic acid; acid quenches the carbene).

-

Chalcone (Benzalacetophenone): 10 mmol.

-

Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (1 mmol, 10 mol%).

-

Base: Triethylamine (

) (2-3 mmol). -

Solvent: Ethanol (Absolute, 20 mL).

-

Atmosphere: Argon or Nitrogen (Strictly required; carbenes oxidize rapidly in air).

Step-by-Step Methodology

-

Catalyst Activation (The "Yellow Flash"):

-

In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the thiazolium salt in Ethanol.

-

Add

.[4] Observation: The solution should turn a distinct yellow/orange color. -

Causality: This color change indicates the deprotonation of the C2-H and formation of the active ylide. If the solution remains colorless, the catalyst is dead or the solvent is too acidic.

-

-

Substrate Addition:

-

Add Benzaldehyde and Chalcone to the active catalyst mixture.

-

Heat the mixture to reflux (

) under an inert atmosphere.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor via TLC (Hexane/EtOAc 4:1).

-

Checkpoint: The spot for benzaldehyde (

) will disappear. A new, more polar spot ( -

Timeframe: Typically 12-24 hours.

-

-

Workup & Purification:

-

Cool the reaction to room temperature.

-

Crystallization: In many cases, the product precipitates directly from the cooling ethanol solution as white/off-white crystals.

-

If no precipitate forms, remove solvent in vacuo, redissolve in

, wash with 1M HCl (to remove base/catalyst), then saturated -

Recrystallize from Ethanol or purify via flash chromatography.

-

Troubleshooting Matrix

-

Problem: No reaction; starting material recovered.

-

Cause: Catalyst oxidation or impure aldehyde (benzoic acid presence).

-

Fix: Distill aldehyde; ensure inert atmosphere; increase catalyst loading to 20 mol%.

-

-

Problem: Benzoin formation (dimerization of aldehyde) instead of Stetter.

-

Cause: Michael acceptor (Chalcone) is too sterically hindered or electronic match is poor.

-

Fix: Increase the concentration of the Michael acceptor; switch to a more reactive acceptor (e.g., unsaturated ester).

-

Strategic Selection: Thiazolium vs. Triazolium

Choosing the correct azolium core is critical for process success. The following decision matrix guides the selection based on substrate electronics and desired outcome.

Figure 2: Decision Matrix for selecting between Thiazolium and Triazolium catalysts based on substrate class and reaction type.

References

-

Breslow, R. (1958).[5][6] "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society. Link

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition. Link

-

Enders, D., et al. (2007). "Organocatalysis by N-Heterocyclic Carbenes." Chemical Reviews. Link

-

Rovis, T. (2015).[7] "Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes." Chemical Reviews. Link

-

Glorius, F. (2010). "N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis." Springer. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]

- 4. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Technical Synthesis Guide: 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium Bromide

Topic: Synthesis of 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium bromide Content Type: Detailed Application Note & Protocol

Introduction & Application Context

This compound bromide is a specialized thiazolium salt, primarily utilized as a precatalyst for N-Heterocyclic Carbene (NHC) organocatalysis. Specifically, it serves as a precursor for the in situ generation of thiazol-2-ylidene species, which catalyze umpolung transformations such as the Stetter reaction (conjugate addition of aldehydes to Michael acceptors) and the Benzoin condensation .

While the prompt requests synthesis "from thiazole," direct functionalization of unsubstituted thiazole to this highly substituted scaffold is synthetically inefficient (requiring multiple C-H activation or lithiation steps). The industry-standard "Expert" approach utilizes the Hantzsch Thiazole Synthesis to construct the 2-methyl-4,5-diphenylthiazole core, followed by Menshutkin quaternization to install the ethyl group.

Structural Analysis & Retrosynthesis[1]

-

Target: Quaternary ammonium salt (Thiazolium).

-

Core Scaffold: 2-Methyl-4,5-diphenylthiazole.

-

Disconnection:

-

N–Et Bond cleavage: Reveals the neutral thiazole precursor and ethyl bromide.

-

Heterocycle cleavage: Reveals Desyl bromide (

-bromodeoxybenzoin) and Thioacetamide.

-

Safety & Handling (MSDS Highlights)

-

Ethyl Bromide (Bromoethane): Volatile liquid (bp 38°C). Potential carcinogen and alkylating agent. CRITICAL: Use a sealed pressure vessel or a highly efficient reflux condenser (dry ice/acetone) to prevent loss of reagent and exposure.

-

Desyl Bromide: Lachrymator and skin irritant. Handle in a fume hood.

-

Thioacetamide: Carcinogen. Avoid inhalation of dust.

-

General: Perform all reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of intermediates.

Experimental Protocols

Phase 1: Construction of the Thiazole Core

Objective: Synthesis of 2-Methyl-4,5-diphenylthiazole via Hantzsch Condensation. If you have commercially available 2-methyl-4,5-diphenylthiazole, proceed directly to Phase 2.

Materials

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol |

| Desyl Bromide (2-Bromo-1,2-diphenylethanone) | 275.14 | 1.0 | 5.50 g |

| Thioacetamide | 75.13 | 1.2 | 1.80 g |

| Ethanol (Absolute) | Solvent | - | 50 mL |

| Ammonium Hydroxide (25%) | Reagent | Excess | ~10 mL |

Step-by-Step Protocol

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Desyl bromide (20 mmol, 5.50 g) and Thioacetamide (24 mmol, 1.80 g) to the flask. Add 50 mL of absolute ethanol.

-

Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Observation: The solution will typically turn clear and then may darken slightly.

-

Duration: Reflux for 2–3 hours.[1] Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of Desyl bromide.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~10 mL under reduced pressure (Rotavap).

-

Pour the residue into 100 mL of ice-cold water. The product is currently the hydrobromide salt.

-

Neutralization: Slowly add 25% Ammonium Hydroxide solution with stirring until the pH is basic (~pH 9–10). This liberates the free base.

-

Precipitation: The neutral 2-methyl-4,5-diphenylthiazole should precipitate as a solid.

-

-

Purification:

-

Filter the solid using a Buchner funnel.[2]

-

Recrystallize from hot Ethanol or Ethanol/Water mixture.

-

Yield Target: 80–90% (White to pale yellow crystals).

-

Phase 2: Quaternization (Synthesis of the Target)

Objective: Alkylation of N3 to form this compound bromide.

Materials

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol |

| 2-Methyl-4,5-diphenylthiazole (from Phase 1) | 251.35 | 1.0 | 2.51 g |

| Ethyl Bromide (Bromoethane) | 108.97 | 5.0 | 3.7 mL |

| Acetonitrile (Anhydrous) | Solvent | - | 15 mL |

| Diethyl Ether | Wash | - | 50 mL |

Step-by-Step Protocol

-

Vessel Selection: Due to the volatility of Ethyl Bromide (bp 38°C), a sealed pressure tube (Ace glass or similar) is strictly required to drive the reaction to completion. Standard reflux is often insufficient.

-

Setup: In the pressure tube, dissolve 2-Methyl-4,5-diphenylthiazole (10 mmol, 2.51 g) in 15 mL of anhydrous Acetonitrile.

-

Addition: Add Ethyl Bromide (50 mmol, 3.7 mL) rapidly.

-

Note: Use a chilled syringe to handle Ethyl Bromide to prevent dripping.

-

-

Reaction: Seal the tube tightly. Heat the reaction mixture to 80–90°C in an oil bath behind a blast shield.

-

Workup:

-

Cool the tube to room temperature, then to 0°C in an ice bath before opening (to reduce pressure).

-

Precipitation: Often, the product precipitates upon cooling. If not, add 30 mL of Diethyl Ether to the reaction mixture to force precipitation of the quaternary salt.

-

-

Purification:

-

Filter the white solid under an inert atmosphere (hygroscopic).

-

Wash with cold Diethyl Ether (3 x 10 mL) to remove unreacted starting materials.

-

Dry under high vacuum at 40°C.

-

Yield Target: 60–75%.

-

Characterization & Data Validation

To validate the synthesis, compare spectral data against these expected values.

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | Ethyl | |

| C2-Methyl group (Deshielded by cationic ring) | ||

| Ethyl | ||

| Phenyl aromatic protons (4,5-positions) | ||

| 13C NMR | Ethyl | |

| Ethyl | ||

| C2 (Thiazolium core carbon) | ||

| Appearance | Visual | White to off-white crystalline powder |

| Solubility | Physical | Soluble in DMSO, Methanol, Water; Insoluble in Ether, Hexane |

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the convergent synthesis from raw precursors to the final catalytic salt.

Caption: Synthesis workflow from Hantzsch condensation precursors to the final thiazolium salt.

References

- Source: BenchChem Application Notes.

-

Stetter Reaction Catalysts (Thiazolium Salts)

-

Quaternization of Thiazoles (Steric Effects)

-

Synthesis of 2-Methyl-4,5-diphenylthiazole

- Source: MDPI Molecules.

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stetter Reaction [organic-chemistry.org]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

optimizing solvent conditions for thiazolium-catalyzed benzoin condensation

Application Note: Optimizing Solvent Conditions for Thiazolium-Catalyzed Benzoin Condensation

Abstract

This guide provides a rigorous technical framework for optimizing solvent systems in thiazolium-catalyzed benzoin condensations. While thiamine hydrochloride (Vitamin B1) offers a green, biomimetic alternative to cyanide catalysis, its efficiency is heavily dependent on the solvent’s dielectric constant, protic nature, and ability to solubilize ionic precursors while stabilizing the zwitterionic Breslow intermediate. This protocol moves beyond standard "ethanol/water" recipes, offering a logic-driven optimization strategy for researchers targeting difficult substrates or maximizing atom economy.

Introduction & Mechanistic Grounding

The benzoin condensation is a reversible, organocatalytic coupling of two aldehydes to form an

The Critical Role of Solvent

In this system, the solvent is not merely a medium; it is a chemoselective tuner. The reaction relies on the formation of the Breslow Intermediate (an enaminol/zwitterion). The solvent must balance three competing physical requirements:

-

Solvation of Ionic Precursors: The thiazolium salt and base (e.g., NaOH, Et

N) must be dissolved to generate the active ylide. -

Stabilization of the Zwitterion: The Breslow intermediate is highly polar. Protic solvents stabilize it via H-bonding, preventing decomposition but potentially lowering its nucleophilicity (ground-state stabilization).

-

Hydrophobic Effect: For aqueous-organic mixtures, the solvent system must force hydrophobic aldehydes together to accelerate the second addition step.

Mechanistic Pathway

The catalytic cycle involves ylide formation, nucleophilic attack, proton transfer, and elimination.

Figure 1: The thiazolium catalytic cycle. The solvent critically influences the stability of the Breslow intermediate and the solubility of the initial salt.

Solvent Optimization Strategy

Do not default to 95% Ethanol without analysis.[2] Use the following decision matrix based on your substrate's hydrophobicity and electronic nature.

Table 1: Solvent System Characteristics

| Solvent System | Dielectric Const. ( | Solubility Profile | Mechanistic Impact | Recommended For |

| Water/Ethanol (1:4) | High | Good for salts, poor for lipophilic aldehydes. | Standard. Hydrophobic effect accelerates coupling. | Benzaldehyde, simple aromatics. |

| Pure Methanol | High | Excellent for salts and polar aldehydes. | High stabilization of Breslow intermediate; may slow reaction kinetics. | Heterocyclic aldehydes (e.g., Furfural). |

| DMSO/Buffer | High | Universal solvent. | High reaction rates but difficult workup (high BP). | Sterically hindered or very insoluble substrates. |

| Isopropanol/Water | Moderate | Better for lipophilic aldehydes. | Reduced stabilization of ionic species; phase separation possible. | Fatty/Alkyl aldehydes. |

Optimization Workflow

The goal is to maximize the Reaction Homogeneity Index (RHI) —the balance where catalyst is dissolved but product precipitates (driving equilibrium).

Figure 2: Decision tree for selecting and tuning the solvent system based on substrate solubility and reaction outcome.

Detailed Protocol: Thiamine-Catalyzed Synthesis

Target: Benzoin (from Benzaldehyde) Scale: 20 mmol Standard Solvent: Ethanol/Water (Green Chemistry Compliant)

Materials

-

Catalyst: Thiamine Hydrochloride (Vitamin B1) - 1.5 g (4.5 mmol, ~20 mol%)

-

Substrate: Benzaldehyde (freshly distilled) - 2.5 mL (24 mmol)

-

Base: 2M NaOH (aqueous) - 4.0 mL

-

Solvent: 95% Ethanol - 15 mL

-

Quench: Ice-water bath (1:1 EtOH/Water for washing)

Step-by-Step Procedure

1. Catalyst Activation (The "Ylide Generation" Phase)

-

In a 50 mL round-bottom flask, dissolve 1.5 g of Thiamine HCl in 2.0 mL of deionized water.

-

Critical Check: Ensure complete dissolution. If the salt does not dissolve, the catalyst is inaccessible.

-

Add 15 mL of 95% Ethanol. The solution should remain clear.

-

Slowly add 4.0 mL of 2M NaOH dropwise while stirring.

-

Observation: The solution will turn yellow.[3] This color change indicates the formation of the Thiazolium Ylide . A deep orange/brown color suggests decomposition (base added too fast or too hot).

2. Substrate Addition & Reaction

-

Add 2.5 mL of Benzaldehyde to the yellow catalyst solution.

-

Seal the flask (septum or stopper) to prevent oxidation of the aldehyde to benzoic acid.

-

Temperature Control: Stir at room temperature (20-25°C).

-

Optimization Note: If using sterically hindered aldehydes, heat to 60°C. For simple benzaldehyde, heating often increases side products (benzil).

3. Monitoring & Equilibrium Shift

-

Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1). Benzoin (

) is more polar than benzaldehyde ( -

The Precipitation Driver: As the reaction proceeds (typically 1-2 hours), the product (Benzoin) is less soluble in the EtOH/Water matrix than the starting material. White crystals should begin to crash out.

-

Self-Validation: If no crystals appear after 2 hours, the solvent is too good at solubilizing the product. Add water dropwise (up to 5 mL) until turbidity persists.

4. Isolation (Workup)

-

Cool the flask in an ice-water bath for 15 minutes to maximize yield.

-

Filter the white solid using a Buchner funnel.

-

Wash 1: Cold 50% aqueous Ethanol (removes unreacted aldehyde and catalyst).

-

Wash 2: Cold water (removes residual NaOH and salts).

-

Dry in air or a vacuum oven at 40°C.

Troubleshooting & Expert Insights

| Symptom | Mechanistic Cause | Corrective Action |

| Deep Brown/Black Mixture | "Cannizzaro" side reaction or catalyst decomposition due to high pH/Temp. | Reduce Base concentration (use 1M NaOH); keep Temp < 25°C. |

| Oiling Out (No Crystals) | Solvent polarity is too low; product phase separates as a liquid. | Add a seed crystal. If that fails, add Water to increase polarity and force crystallization. |

| No Reaction (TLC) | Catalyst deactivation (hydrolysis of thiazolium ring) or old aldehyde. | Use fresh Thiamine HCl. Distill aldehyde to remove benzoic acid (which quenches the base). |

| Low Yield | Product remains in solution. | Evaporate 50% of the ethanol, then cool. Do not evaporate to dryness (salts will contaminate). |

References

-

Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726.

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647.

-

Enders, D., et al. (2007). "Organocatalysis by N-Heterocyclic Carbenes." Chemical Reviews, 107(12), 5606–5655.

-

Lapworth, A. (1903). "Reaction of aldehydes with hydrocyanic acid." Journal of the Chemical Society, Transactions, 83, 995-1005. (Historical foundation of benzoin mechanism).

Sources

Application Note: Advanced Protocols for the Generation of N-Heterocyclic Carbenes from Thiazolium Salts

Executive Summary

N-heterocyclic carbenes (NHCs) derived from thiazolium salts are cornerstone organocatalysts in modern synthetic chemistry and drug development. By exploiting the unique σ-donating and π-accepting properties of the singlet carbene, these species facilitate powerful "Umpolung" (polarity reversal) transformations, such as the benzoin condensation and the Stetter reaction[1].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to generating thiazol-2-ylidenes. Because the free carbene is highly reactive and prone to dimerization, this guide delineates two distinct operational pathways: in situ generation for immediate catalytic turnover, and stoichiometric generation for the isolation of stable NHCs.

Mechanistic Principles & Causality

The generation of a thiazol-2-ylidene relies on the deprotonation of the C2 position of a thiazolium precatalyst. The C2 proton is unusually acidic (pKa ~17–19) due to the inductive electron-withdrawing effects of the adjacent positively charged nitrogen and the sulfur atom[1].

However, the generation process is governed by a critical kinetic competition. Once formed, the free thiazol-2-ylidene can either react with an electrophile (e.g., an aldehyde) to form the nucleophilic enaminol known as the Breslow intermediate [2], or it can undergo rapid dimerization to form an inactive bis(thiazol-2-ylidene)[3]. The choice of base, solvent, and the steric bulk of the N-substituent directly controls which pathway dominates. For instance, bulky N-substituents like 2,6-diisopropylphenyl (Dipp) kinetically block dimerization, allowing for the isolation of the free carbene[3].

Mechanistic workflow of thiazolium salt deprotonation, dimerization, and catalytic entry.

Critical Parameters for NHC Generation

To ensure reproducibility and prevent catalyst degradation (such as irreversible ring-opening side reactions caused by nucleophilic attack at the C2 position), experimental conditions must be rigorously optimized[4]. The table below summarizes the causality behind key experimental parameters.

Table 1: Optimization Parameters for Thiazol-2-ylidene Generation

| Parameter | Variable | Quantitative Metric | Mechanistic Causality & Outcome |

| Base Strength | Triethylamine (NEt | pKa ~10.7 (NEt | Insufficient for quantitative isolation; ideal for in situ catalytic turnover driven forward by substrate trapping[2]. |

| Base Strength | Potassium tert-butoxide | pKa ~17.0 (conj. acid) | Matches/exceeds thiazolium C2-H pKa. Enables stoichiometric deprotonation required for carbene isolation[4]. |

| Solvent | THF / Toluene | Dielectric constant: 7.5 / 2.4 | Aprotic environments stabilize the highly nucleophilic singlet carbene and prevent rapid reprotonation[4]. |

| Temperature | 0 °C to -78 °C | Kinetic control | Suppresses ring-opening side reactions initiated by strong nucleophilic bases attacking the C2 position[4]. |

| Steric Bulk | N-Methyl / N-Benzyl | Low steric hindrance | Results in rapid dimerization (Wanzlick equilibrium); free carbene must be used in situ[3]. |

| Steric Bulk | N-2,6-Dipp | High steric hindrance | Kinetically blocks dimerization, allowing isolation of stable free thiazol-2-ylidenes[3]. |

Detailed Experimental Protocols

Protocol A: In Situ Generation for Organocatalytic Workflows

Objective: Generate a steady-state concentration of thiazol-2-ylidene to immediately react with an electrophile, avoiding the accumulation of inactive dimers.

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N

or Argon). -

Reagent Loading: Add the thiazolium precatalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 10 mol%) and the electrophilic substrate (e.g., benzaldehyde, 1.0 equiv) to the flask.

-

Solvent Addition: Inject anhydrous, degassed solvent (e.g., THF or DCM, 0.2 M relative to the substrate) and stir to form a uniform suspension or solution.

-

Deprotonation: Cool the reaction to 0 °C. Dropwise, add a mild, non-nucleophilic base such as DBU (10-15 mol%).

-

Catalytic Turnover: Allow the reaction to warm to room temperature. The continuous consumption of the free NHC by the aldehyde drives the equilibrium forward, bypassing the need for a strong base.

Protocol B: Stoichiometric Generation and Isolation of Free Thiazol-2-ylidenes

Objective: Synthesize and isolate a "bottleable" thiazol-2-ylidene. This requires strictly anhydrous/anaerobic conditions and sterically demanding N-substituents (e.g., Dipp)[3],[5].

-

Glovebox Setup: All operations must be conducted inside an inert-atmosphere glovebox (O

and H -

Suspension: Suspend the sterically hindered N-Dipp-thiazolium salt (1.0 equiv) in anhydrous THF (0.1 M).

-

Base Addition: Cool the suspension to -30 °C in a cold well. Slowly add potassium hydride (KH) or potassium tert-butoxide (KOtBu) (1.05 equiv)[5].

-

Maturation: Stir the mixture for 2 hours while allowing it to slowly warm to room temperature. The suspension will change color and precipitate inorganic salts (KCl or KPF

). -

Purification: Filter the mixture through a pad of oven-dried Celite to remove the inorganic salts.

-

Isolation: Concentrate the filtrate in vacuo to yield the free thiazol-2-ylidene as a highly moisture-sensitive crystalline solid.

Self-Validation & Analytical Quality Control

Every protocol must operate as a self-validating system to ensure the integrity of the generated NHC before committing valuable substrates to the reaction.

-

Validation Check 1: Colorimetric Indication. Thiazolium salts are typically colorless or pale white. During in situ generation (Protocol A) in the presence of an aldehyde, the formation of the extended π-system of the Breslow intermediate will cause the solution to turn a distinct yellow to deep orange . Lack of color change indicates failed deprotonation or inactive base.

-

Validation Check 2: Spectroscopic Confirmation (NMR). For isolated carbenes (Protocol B), analyze the product via

C NMR in anhydrous C -

Validation Check 3: Chemical Trapping. If isolation fails or dimerization is suspected, validate the base efficacy by running a trapping experiment. Generate the NHC in the presence of elemental sulfur (S

). The free carbene will quantitatively react to form a highly stable thiazole-2-thione , which can be easily isolated and analyzed by LC-MS to confirm that the deprotonation step was successful.

References[3] "On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis", ACS Organic & Inorganic Au, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvV5tfHMEcVHfPVIKnoYVKccCwj0wuRRaHSRBj9KEtXFAIHjgnK4XXtmGSjpEFAcccbTB2yymNX6Q7Qc_1vrjb5hQYp0KJGsd1aLM6ZaNmqhU5uZzwxKgRRod0NYfnZLkrtbxAMEbWtpshxbjokhkabw==[4] "Technical Support Center: Generation of N-Heterocyclic Carbenes from Imidazolium Salts", Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD5uN-daxBKlQqy9o4M2OxAz9J-8nDZyQvATNpthDhRJjD1eQ5MSvOhYWfCQ-aube0sktacn0y0tZ6b5ubYa9gCEsOVD4X-oyyhk4ZViLjx7HbrYA-lEl_JdWHN5Wkc_WXNiqG17bhBan_OYSv3ibUOg1WStEA8-cMo49RsqgJa8S0Gz9F_epzifqUPvd5Qf1Z0Wffy5aiSRHtI9NZxmyH_k9U8urn7M5YLGlVNkOxeeCz[5] "CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters", RSC Publishing, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE54B4oN2PHKe4SO5QjdCisjFTq7_m_MZuOtGVD4oDC9bGhncHtKZ3hO7HUwj5-qeKS5SctPM7t6sAFS5cZzrw8VtIO9lEIWHPBjArVRU7JjgoSPC0MJdZdW33qP_hBONdcp3WTSljAG69Bn-LQhvfmMGf2PXayv69UL36bgL692j4bBhzXb2pCD_qk6CRbSVBSEAmqxUfDh41ZEN_g8EeKSkBgKF0kxGjW[2] "The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass", PMC - NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYKuO5K0PIf_QJFBWKY-_JEJWsPKRsP6Wqes-o37C23oltE2BQZWgaxhlo8DFrzSntmLop8ZqATY7MEsK0OcUEEX-x_AclExDjnF3NnsA7ZyD4HLJexn6QKdPxYj5L4PsrRz873c74PRR-Byw=[1] "Organocatalysis by N-Heterocyclic Carbenes", Chemical Reviews - ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9leyvexgyfIyH3CuiPc2ZP7CE2ivog4E7txfis1gdHDz4UP9CFtqNFdsnaY1Vmt4LlRrjQb8IZKHQ2ldVwIKVJmVDKlfsmOnLW1_nb-SzdbddIdWmcZYQ2kcuiF9mACzcN5F6-w==

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

preparation of cyanine dyes using thiazolium salt precursors

< চুপচাপ>

I have conducted a comprehensive search on the preparation of cyanine dyes using thiazolium salt precursors. The search results provide a good foundation for creating the detailed application notes and protocols. Here's a summary of the information gathered and my plan for the next steps:

Information Gathered:

-

General Synthesis of Cyanine Dyes: I have found several articles describing the general synthesis of cyanine dyes, which typically involves the condensation of two heterocyclic quaternary ammonium salts with a polymethine bridge precursor.[1][2][3][4]

-

Thiazolium Salts as Precursors: The search results confirm that thiazolium salts, particularly benzothiazolium salts, are key intermediates in the synthesis of cyanine dyes.[5][6][7][8][9] I have information on the preparation of these salts, including challenges like alkyl scrambling and methods to overcome them.[5]

-

Reaction Mechanisms: The mechanism of cyanine dye synthesis involves the reaction of a thiazolium salt with an appropriate aldehyde or other precursor to form the polymethine chain that connects the two heterocyclic rings.[10][11][12] I have found information on different condensation strategies.[1][13]

-

Protocols and Experimental Conditions: Several sources provide specific experimental procedures for synthesizing different types of cyanine dyes, including reaction times, temperatures, solvents, and catalysts (like piperidine or sodium acetate).[2][10][14][15]

-

Purification and Characterization: I have found protocols for the purification of cyanine dyes using techniques like HPLC and Sep-Pak cartridges.[16][17] Characterization methods mentioned include NMR, MS, and UV-Vis spectroscopy.[6][15]

-

Applications: The search results highlight the wide range of applications for cyanine dyes in research and drug development, including fluorescent labeling of biomolecules (DNA, proteins, antibodies), in vivo imaging, diagnostics, and photodynamic therapy.[18][][20][21]

-

Structural Modifications and Properties: The versatility of cyanine dyes is emphasized, with the ability to tune their photophysical properties (absorption/emission wavelengths, photostability) through structural modifications.[][22][23][24]

-

Safety Information: I have found safety data sheets for related compounds like thiazolium salts and thiazine dyes, which will be crucial for the safety section of the application note.[25][26][27][28]

Plan for the Next Steps:

-

Structure the Application Note: I will design a logical flow for the application note, starting with an introduction to cyanine dyes and their importance, followed by a detailed discussion of thiazolium salts as precursors. The core of the document will be the detailed protocols.

-

Develop Detailed Protocols: Based on the gathered information, I will write step-by-step protocols for:

-

Synthesis of Thiazolium Salt Precursors.

-

General Synthesis of Symmetrical and Asymmetrical Cyanine Dyes.

-

Purification of the Synthesized Dyes.

-

Characterization of the Dyes.

-

-

Explain the "Why": For each step in the protocols, I will provide a clear explanation of the underlying chemical principles and the rationale for specific reagents and conditions, drawing from the mechanistic information found.

-

Create Visualizations: I will design and generate Graphviz diagrams to illustrate:

-

The general chemical structure of cyanine dyes.

-

The reaction mechanism for cyanine dye synthesis from thiazolium salts.

-

A workflow diagram for the overall process from precursor synthesis to characterization.

-

-

Tabulate Data: I will create tables to summarize key information such as:

-

Examples of different thiazolium salt precursors and the resulting cyanine dyes.

-

Typical reaction conditions for different types of cyanine syntheses.

-

Photophysical properties of common cyanine dyes.

-

-

Write the Application Note Content: I will write the full text of the application note, ensuring it is scientifically accurate, clearly written, and tailored to the target audience. I will incorporate in-text citations for all factual claims.

-

Compile the Reference List: I will create a comprehensive and properly formatted reference list with clickable URLs.

-

Review and Refine: I will thoroughly review the entire document for accuracy, clarity, and completeness before presenting the final output.

I have sufficient information to proceed with creating the detailed application notes and protocols without needing further Google searches at this stage. I will now proceed with structuring and writing the content as outlined above. .## Application Notes and Protocols for the Preparation of Cyanine Dyes Using Thiazolium Salt Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the synthesis of cyanine dyes, with a specific focus on the utilization of thiazolium salt precursors. Cyanine dyes are a pivotal class of fluorescent molecules with extensive applications in biomedical research and drug development, including high-sensitivity bio-imaging, flow cytometry, and photodynamic therapy.[18][] This document offers a blend of theoretical principles and practical, field-proven protocols to empower researchers in the successful preparation, purification, and characterization of these versatile fluorophores. The methodologies detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Cyanine Dyes

Cyanine dyes are synthetic organic molecules characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain of varying length.[22][29] This conjugated system is responsible for their hallmark intense absorption and fluorescence properties.[24] The length of the polymethine chain and the nature of the heterocyclic rings are primary determinants of the dye's spectral characteristics, allowing for the fine-tuning of absorption and emission wavelengths across the visible and near-infrared (NIR) spectrum.[24][30]

The utility of cyanine dyes in the life sciences is vast. Their applications include:

-

Fluorescent Labeling: Covalent attachment to biomolecules such as proteins, antibodies, and nucleic acids enables their visualization and tracking in complex biological systems.[]

-

In Vivo Imaging: NIR-emitting cyanine dyes are particularly valuable for deep-tissue imaging due to the reduced autofluorescence and light scattering of biological tissues in this spectral window.[18][21]

-

Diagnostics: They serve as sensitive probes in diagnostic assays, including quantitative PCR and fluorescence in situ hybridization (FISH).[18]

-

Therapeutic Agents: Certain cyanine derivatives exhibit photodynamic therapy (PDT) potential, where they generate reactive oxygen species upon light activation to induce localized cell death, a promising strategy in cancer treatment.[20]

Thiazolium salts, particularly benzothiazolium derivatives, are crucial and versatile precursors in the synthesis of a wide array of cyanine dyes.[5][7] Understanding the chemistry of these precursors is fundamental to the successful synthesis of custom cyanine dyes for specific applications.

The Cornerstone of Synthesis: Thiazolium Salt Precursors

The synthesis of cyanine dyes is fundamentally a condensation reaction. Thiazolium salts serve as one of the heterocyclic components that will form the final cyanine structure. The quaternization of a thiazole or benzothiazole derivative is the initial step in activating it for the subsequent condensation reaction.

Mechanism of Thiazolium Salt Formation and Subsequent Condensation

The preparation of benzothiazolium salts can sometimes be complicated by alkyl scrambling.[5] A robust strategy involves a controlled N- and S-alkylation to achieve the desired, structurally defined benzothiazolium salt.[5] The overall synthesis of a cyanine dye from a thiazolium salt precursor generally follows the pathway illustrated below. The thiazolium salt provides an electrophilic carbon atom that, after deprotonation by a base, becomes a nucleophile that can attack a suitable polymethine-containing electrophile.

Caption: General workflow for cyanine dye synthesis from a thiazolium salt precursor.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[25][26] Thiazolium salts and cyanine dyes may be irritants and have unknown toxicities.[27][28] Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent.[25]

Protocol 1: Synthesis of a Benzothiazolium Salt Precursor

This protocol describes the N-alkylation of 2-methylbenzothiazole to form a quaternary benzothiazolium salt, a common precursor for many cyanine dyes.

Materials:

-

2-Methylbenzothiazole

-

Alkylating agent (e.g., methyl iodide, ethyl iodide, or a long-chain alkyl halide)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-methylbenzothiazole (1 equivalent) in the anhydrous solvent.

-

Add the alkylating agent (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, the benzothiazolium salt, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum. The structure and purity should be confirmed by NMR and Mass Spectrometry.

Protocol 2: General Synthesis of a Symmetrical Cyanine Dye

This protocol outlines the condensation of a benzothiazolium salt with a polymethine bridging agent to form a symmetrical cyanine dye.

Materials:

-

Benzothiazolium salt from Protocol 1 (2 equivalents)

-

Polymethine precursor (e.g., triethyl orthoformate for monomethine dyes, malonaldehyde bis(phenylimine) hydrochloride for trimethine dyes) (1 equivalent)

-

Solvent (e.g., pyridine, ethanol, or acetic anhydride)

-

Base catalyst (e.g., piperidine, triethylamine, or sodium acetate)[10]

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

In a round-bottom flask, combine the benzothiazolium salt (2 equivalents) and the polymethine precursor (1 equivalent) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Heat the reaction mixture to reflux for 1-6 hours. The formation of the intensely colored cyanine dye is a visual indicator of the reaction's progress.

-

Monitor the reaction by TLC or UV-Vis spectroscopy to determine completion.

-

Cool the reaction mixture to room temperature. The crude cyanine dye may precipitate.

-

Collect the crude product by filtration or concentrate the solution and precipitate the dye by adding a non-solvent.

-

Proceed to purification.

Protocol 3: Purification of Cyanine Dyes

Purification is a critical step to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is a highly effective method.[16]

Materials:

-

Crude cyanine dye

-

Reverse-phase HPLC system with a C18 column

-

Mobile phase: Acetonitrile and water with a modifier like triethylammonium acetate (TEAA) or trifluoroacetic acid (TFA)[16]

-

Rotary evaporator or lyophilizer

Procedure:

-

Dissolve the crude cyanine dye in a minimal amount of the mobile phase or a suitable solvent like DMF or DMSO.[31]

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject the sample onto the HPLC system.

-

Run a gradient elution from a lower to a higher concentration of acetonitrile to separate the components.

-

Monitor the elution profile using a UV-Vis detector at the absorption maximum of the desired cyanine dye.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent using a rotary evaporator or by lyophilization.[16]

Protocol 4: Characterization of the Final Cyanine Dye

The identity and purity of the final product should be confirmed using standard analytical techniques.

Methods:

-

UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).[17]

-

Fluorimetry: Measure the fluorescence emission spectrum to determine the maximum emission wavelength (λem) and the fluorescence quantum yield.

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized dye.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the dye.

Data Presentation and Expected Outcomes

The photophysical properties of cyanine dyes are highly dependent on their structure. The following table provides a general overview of how the length of the polymethine chain influences the spectral properties.

| Dye Type (Polymethine Chain Length) | Typical λmax (nm) | Typical Emission Color |

| Monomethine (n=0) | ~400-500 | Blue-Green |

| Trimethine (n=1) | ~500-600 | Green-Yellow |

| Pentamethine (n=2) | ~600-700 | Red |

| Heptamethine (n=3) | ~700-800 | Near-Infrared |

Note: The exact wavelengths will vary depending on the heterocyclic nuclei and substituents.

Caption: A streamlined workflow for the preparation and validation of cyanine dyes.

Conclusion

The synthesis of cyanine dyes using thiazolium salt precursors is a versatile and powerful approach for generating custom fluorescent probes for a multitude of applications in research and drug development. By understanding the underlying chemical principles and adhering to robust, well-validated protocols for synthesis, purification, and characterization, researchers can confidently produce high-quality cyanine dyes tailored to their specific needs. The methodologies presented in this guide provide a solid foundation for both novice and experienced chemists to successfully navigate the preparation of these indispensable molecular tools.

References

- AxisPharm. (2024, October 29). Main uses of cyanine dyes.

- BOC Sciences. (n.d.). Cyanine Dyes: Definition, Structure, Types and Uses - Probes.

- [Source for benzothiazolium salt synthesis challenges and strategies]. (n.d.).

- ResearchGate. (n.d.). Photophysical properties of cyanines.

- Chai, H., et al. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. PubMed.

- Kulbacka, J., et al. (2021). Potential of Cyanine Derived Dyes in Photodynamic Therapy. PMC - NIH.

- Crimson Publishers. (2024, January 19). Opinion on Cyanine Dye Conjugates for Biomedical Applications.

- Cambridge University Press. (2010, November 26). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments.

- Lumiprobe. (n.d.). Cyanine dyes.

- MDPI. (2021, July 9). Cyanine Derived Dyes.

- [Source for synthesis of DNA-binding cyanine dyes via benzothiazolium and quinolinium salts]. (n.d.).

- Liu, C. L., Hayashibara, K., & McAllister, L. (1998, September 18). Cyanine Dye Purification Protocol.

- Narayanan, N., & Patonay, G. (n.d.). Synthesis of Heptamethine Cyanine Dyes. Scribd.

- Stratech Scientific. (n.d.). Cyanines.

- [Source for synthesis and applications of benzothiazole containing cyanine dyes]. (2020, October 10).

- [Source for synthesis of photosensitizer cyanine dyes]. (n.d.).

- [Source for synthesis of cyanine dyes as potential fluorescent probes]. (n.d.).

- Organic Syntheses. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride.

- [Source for safety data sheet of Thiazolyl Blue tetrazolium bromide]. (2025, September 12).

- ACS Publications. (n.d.). Synthesis of Very Pure Cyanine Dyes.

- Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET.

- [Source for review on Thiazole chemistry, synthesis, and therapeutic importance]. (n.d.).

- Brooker, L. G. S., & Keyes, G. H. (1935). Improvements in the 2'-Cyanine Condensation. Journal of the American Chemical Society, 57(12), 2488–2492.

- Shmanai, V. V., et al. (2008). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. European Journal of Organic Chemistry, 2008(6), 1057-1061.

- [Source for review on Thiazole and its derivatives]. (n.d.).

- Google Patents. (n.d.). Cyanine dyes and synthesis methods thereof.

- MDPI. (n.d.). Synthesis and Characterization of Heptamethine Cyanine Dyes.

- PMC. (n.d.). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications.

- PMC. (n.d.). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes.

- CHIMIA. (n.d.). Cyanine Renaissance: Tailoring the Properties to Applications.

- [Source for solid-phase methods for the synthesis of cyanine dyes]. (n.d.).

- Organic Chemistry Portal. (n.d.). Stetter Reaction.

- Fisher Scientific. (2014, March 31). SAFETY DATA SHEET.

- Google Patents. (n.d.). US6114350A - Cyanine dyes and synthesis methods thereof.

- PubMed. (2019, July 15). Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA.

- [Source for synthesis, crystal structure and spectral properties of thiazole orange derivative]. (2025, August 10).

- Pro-Lab Diagnostics. (n.d.). SAFETY DATA SHEET Thiazine Red.

- [Source for safety data sheet of Thiazine red solution]. (n.d.).

- ResearchGate. (n.d.). Representative condensation reactions towards cyanine dyes synthesis.

- Lumiprobe. (n.d.). Cyanine dyes.

- MDPI. (2019, December 11). Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes.

Sources

- 1. chemistryjournal.in [chemistryjournal.in]

- 2. pdf.blucher.com.br [pdf.blucher.com.br]

- 3. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Stetter Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

- 15. mdpi.com [mdpi.com]

- 16. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 17. stratech.co.uk [stratech.co.uk]

- 18. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 20. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. crimsonpublishers.com [crimsonpublishers.com]

- 22. researchgate.net [researchgate.net]

- 23. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 24. lumiprobe.com [lumiprobe.com]

- 25. assets.thermofisher.cn [assets.thermofisher.cn]

- 26. fishersci.com [fishersci.com]

- 27. pro-lab.co.uk [pro-lab.co.uk]

- 28. dcfinechemicals.com [dcfinechemicals.com]

- 29. encyclopedia.pub [encyclopedia.pub]

- 30. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. lumiprobe.com [lumiprobe.com]

Application Note: Microwave-Assisted Synthesis of 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium Iodide

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium iodide . This compound is a critical N-Heterocyclic Carbene (NHC) precatalyst, widely utilized in Stetter reactions and benzoin condensations due to the steric bulk provided by the 4,5-diphenyl moiety, which modulates catalytic selectivity.

Traditional thermal synthesis of thiazolium salts via the Menshutkin reaction often requires prolonged reflux times (24–48 hours) and large excesses of alkylating agents, leading to variable yields and difficult purification. The microwave-assisted method described herein reduces total reaction time to under 60 minutes, improves yield to >85%, and minimizes solvent waste, aligning with Green Chemistry principles.

Scientific Principles & Reaction Mechanism

The synthesis follows a linear two-step pathway optimized for microwave irradiation:

-

Hantzsch Thiazole Synthesis: Condensation of desyl chloride (α-chloro-deoxybenzoin) with thioacetamide. Microwave heating accelerates the nucleophilic attack of the sulfur on the

-carbon and the subsequent cyclodehydration. -

Menshutkin Quaternization: N-alkylation of the neutral thiazole with ethyl iodide. The polar transition state of this reaction is highly responsive to microwave irradiation (dielectric heating), significantly lowering the activation energy barrier compared to convective heating.

Reaction Scheme

The following diagram illustrates the chemical transformation and the logical flow of the synthesis.

Caption: Two-step microwave synthesis pathway from precursors to the final thiazolium salt.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| Desyl chloride | 447-31-4 | >97% | Substrate (Backbone) |

| Thioacetamide | 62-55-5 | >99% | Substrate (N-C-S donor) |

| Ethyl Iodide | 75-03-6 | >99% | Alkylating Agent |

| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent (Step 1) |

| Acetonitrile (MeCN) | 75-05-8 | Anhydrous | Solvent (Step 2) |

| Diethyl Ether | 60-29-7 | ACS Grade | Precipitation/Wash |

Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover 2.0 or Anton Paar Monowave) capable of maintaining 20 bar pressure and 200°C.

-

Vessels: 10 mL and 35 mL pressure-sealed Pyrex glass vials with Teflon/Silicon septa.

-

Analysis: NMR (400 MHz), LC-MS.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-4,5-diphenylthiazole

Rationale: The Hantzsch synthesis is exothermic. Microwave irradiation ensures rapid completion and prevents the formation of amorphous polymeric byproducts common in slow thermal heating.

-

Preparation: In a 35 mL microwave vial, dissolve Desyl chloride (2.31 g, 10.0 mmol) and Thioacetamide (0.83 g, 11.0 mmol, 1.1 equiv) in Ethanol (15 mL).

-

Sealing: Cap the vial with a crimp cap containing a Teflon-lined septum.

-

Irradiation (Method A):

-

Temperature: 120 °C

-

Hold Time: 15 minutes

-

Power: Dynamic (Max 200 W)

-

Stirring: High

-

-

Workup:

-

Cool the reaction to room temperature (RT).

-

Pour the mixture into ice-water (50 mL) and neutralize with saturated NaHCO₃ solution until pH ~8.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot ethanol or use flash chromatography (Hexane:EtOAc 9:1) if high purity is required.[1]

-

Expected Yield: 2.1 – 2.3 g (85–92%)

-

Appearance: White to pale yellow solid.

-

Step 2: Quaternization to this compound Iodide

Rationale: Ethyl iodide is volatile (bp 72°C). Using a sealed microwave vessel allows the reaction to proceed at 140°C (well above boiling point), drastically increasing the kinetic rate of the Menshutkin reaction.

-

Preparation: In a 10 mL microwave vial, dissolve 2-Methyl-4,5-diphenylthiazole (1.26 g, 5.0 mmol) in Acetonitrile (4 mL).

-

Reagent Addition: Add Ethyl Iodide (1.56 g, 10.0 mmol, 2.0 equiv). Note: Excess EtI drives the equilibrium to completion.

-

Irradiation (Method B):

-

Temperature: 140 °C

-

Hold Time: 20 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Pre-stirring: 30 seconds

-

-

Workup & Isolation:

-

Cool to RT. The product may begin to crystallize.

-